Anavex 1-41

Description

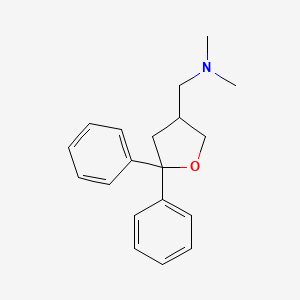

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H23NO |

|---|---|

Molecular Weight |

281.4 g/mol |

IUPAC Name |

1-(5,5-diphenyloxolan-3-yl)-N,N-dimethylmethanamine |

InChI |

InChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3 |

InChI Key |

AMVCMSPVJGQNFF-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action

This document provides a comprehensive overview of the mechanism of action of Anavex 1-41, a novel compound in development for the treatment of neurodegenerative diseases. This compound employs a multi-faceted strategy, primarily targeting the sigma-1 (σ1) and muscarinic acetylcholine (B1216132) receptors to combat the complex pathology of neurodegeneration. This guide is intended for researchers, scientists, and drug development professionals, offering detailed insights into the compound's pharmacology, the signaling pathways it modulates, and the experimental basis for its neuroprotective effects.

Core Pharmacological Profile

This compound (tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanmethanamine hydrochloride) is a small molecule that acts as a mixed sigma-1 receptor agonist and a muscarinic receptor modulator. Its therapeutic potential stems from its ability to simultaneously engage multiple signaling pathways that are crucial for neuronal survival and cognitive function, and are known to be disrupted in neurodegenerative conditions like Alzheimer's disease.

The compound's dual action allows it to address both the symptoms (e.g., memory loss via muscarinic receptor modulation) and underlying cellular pathologies (e.g., endoplasmic reticulum stress, mitochondrial dysfunction, and apoptosis via sigma-1 receptor agonism) of neurodegeneration.

Quantitative Data: Receptor Binding and Preclinical Efficacy

The binding affinities and preclinical efficacy of this compound have been characterized in various studies. The data highlights its potent interaction with its primary targets and its effectiveness at low doses in animal models of neurodegeneration.

Table 1: Receptor Binding Affinities (Ki) of this compound

| Receptor Subtype | Binding Affinity (Ki, nM) |

|---|---|

| Muscarinic M1 | 18.5 |

| Muscarinic M2 | 114 |

| Muscarinic M3 | 50 |

| Muscarinic M4 | 77 |

| Sigma-1 (σ1) | 44 |

| Sigma-2 (σ2) | 3900 |

Data sourced from competition binding assays.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

| Animal Model | Effect Measured | Effective Dose |

|---|---|---|

| Amyloid-beta (Aβ25-35) peptide-induced amnesia in mice | Reversal of learning deficits in short- and long-term memory tests | ~30 µg/kg |

| Amyloid-beta (Aβ25-35) peptide-induced neurotoxicity in mice | Prevention of learning deficits and lipid peroxidation (neuroprotection) | 100 - 1000 µg/kg |

| Scopolamine-induced amnesia in mice | Significant reduction of amnesia | 0.1 mg/kg (i.p.) |

Data sourced from in vivo preclinical studies.

Mechanism of Action: Key Signaling Pathways

This compound's neuroprotective and anti-amnesic properties are mediated through two primary signaling hubs: the Sigma-1 Receptor (S1R) and Muscarinic Acetylcholine Receptors (mAChRs).

Figure 1: High-level overview of this compound's dual-target mechanism.

Sigma-1 Receptor (S1R) Pathway

The S1R is an intracellular chaperone protein located primarily at the endoplasmic reticulum (ER), particularly at the mitochondria-associated ER membrane (MAM). This location is a critical hub for regulating calcium homeostasis, lipid transport, and cellular stress responses. S1R activation by this compound is hypothesized to confer neuroprotection through several downstream mechanisms:

-

Calcium Homeostasis: this compound agonism at S1R modulates the activity of the inositol (B14025) triphosphate receptor (IP3R), ensuring proper calcium (Ca2+) flux from the ER to the mitochondria.[1] This is vital for maintaining mitochondrial function and ATP production while preventing the cytotoxic effects of calcium dysregulation.

-

Mitochondrial Protection: In preclinical studies, this compound has been shown to protect mitochondrial function from amyloid-beta toxicity. It helps preserve the activity of mitochondrial enzyme complexes I and IV, which are crucial for cellular respiration and energy production, and reduces the production of reactive oxygen species (ROS).

-

Reduction of ER Stress: By acting as a chaperone, S1R helps maintain protein folding homeostasis within the ER. Pathological stress in neurodegenerative diseases can lead to an accumulation of misfolded proteins, triggering the Unfolded Protein Response (UPR) and ER stress. This compound, via S1R activation, helps mitigate this stress.[1]

-

Anti-Apoptotic Effects: By stabilizing mitochondrial function and reducing cellular stress, this compound prevents the activation of apoptotic pathways. Preclinical studies have shown it can block the expression of caspase-3, a key executioner enzyme in programmed cell death.

Figure 2: S1R-mediated neuroprotective signaling cascade activated by this compound.

Muscarinic Acetylcholine Receptor (mAChR) Pathway

The cholinergic system is integral to learning and memory, and its degeneration is a well-established hallmark of Alzheimer's disease. This compound interacts with multiple muscarinic receptor subtypes, with a high affinity for the M1 receptor. Functional studies have identified it as an M1 receptor agonist and an M2/M3 receptor antagonist.

-

M1 Receptor Agonism: The M1 receptor is highly expressed in the cortex and hippocampus, regions critical for cognitive function. Activation of M1 receptors is known to enhance cholinergic neurotransmission and improve cognition. The M1 agonism of this compound directly addresses the cholinergic deficit seen in Alzheimer's disease, contributing to its potent anti-amnesic effects.

-

Synergistic Action: The compound's effects on memory have been shown to be blocked by both S1R and muscarinic antagonists, indicating that both receptor systems are required for its full anti-amnesic activity. This suggests a synergistic relationship where S1R activation may enhance the signaling and plasticity mediated by muscarinic receptors.

Figure 3: Role of M1 muscarinic receptor agonism in the cognitive effects of this compound.

Key Experimental Protocols and Methodologies

The mechanisms of this compound have been elucidated through a series of in vitro and in vivo experiments. Below are summaries of the core methodologies employed.

Receptor Binding Assays

-

Objective: To determine the binding affinity (Ki) of this compound for its target receptors.

-

Methodology: Competition binding assays are performed using brain tissue homogenates (e.g., from rat cortex). The tissue is incubated with a specific radioligand at a fixed concentration and varying concentrations of the unlabeled competitor drug (this compound).

-

Muscarinic Receptors: [3H]N-Methylscopolamine ([3H]NMS) is used as the radioligand.

-

Sigma-1 (σ1) Receptors: --INVALID-LINK---pentazocine is used as the radioligand.

-

Sigma-2 (σ2) Receptors: [3H]DTG is used in the presence of excess (+)-pentazocine to block σ1 sites.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific radioligand binding (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.

In Vivo Behavioral Models of Amnesia

-

Objective: To assess the anti-amnesic (cognitive-enhancing) effects of this compound.

-

Methodology:

-

Induction of Amnesia: Cognitive deficits are induced in mice using pharmacological agents like the muscarinic antagonist scopolamine (B1681570) or by intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ25-35) peptide.

-

Drug Administration: this compound is administered to the animals, typically via intraperitoneal (i.p.) injection, at various doses before the behavioral tests.

-

Behavioral Testing:

-

Y-Maze Test: This task assesses spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence of arm entries is recorded, and the percentage of spontaneous alternations (entering a different arm on each of the last three entries) is calculated. A healthy animal will typically show a high rate of alternation, which is impaired in amnesic models.

-

Passive Avoidance Test: This task measures long-term, fear-motivated memory. A mouse is placed in a brightly lit chamber connected to a dark chamber. When the mouse enters the dark chamber, it receives a mild foot shock. After a retention interval (e.g., 24 hours), the mouse is returned to the light chamber, and the latency to re-enter the dark chamber is measured. A longer latency indicates successful memory of the aversive stimulus.

-

-

-

Antagonism Studies: To confirm the involvement of specific receptors, selective antagonists (e.g., the σ1 antagonist BD1047) are co-administered with this compound to determine if the anti-amnesic effects are blocked.

In Vivo Neuroprotection Model

-

Objective: To evaluate the ability of this compound to protect neurons from amyloid-beta-induced toxicity.

-

Methodology:

-

Model Induction: Aβ25-35 peptide is injected i.c.v. into mouse brains to induce histological and biochemical changes that mimic aspects of Alzheimer's disease, including oxidative stress and apoptosis.

-

Treatment: this compound is administered as a pretreatment before the Aβ injection.

-

Biochemical Analysis: After a set period, brain tissue (specifically the hippocampus) is harvested and analyzed for markers of neurodegeneration.

-

Oxidative Stress: Measured by quantifying levels of lipid peroxidation.

-

Apoptosis: Measured by Western blot or immunohistochemistry to determine the expression levels of key apoptotic proteins like caspase-3.

-

-

-

Data Analysis: The levels of these markers in this compound-treated animals are compared to those in vehicle-treated Aβ-injected animals to quantify the degree of neuroprotection.

Figure 4: Generalized experimental workflow for preclinical evaluation of this compound.

Conclusion

This compound represents a promising therapeutic candidate for neurodegenerative diseases by virtue of its unique, multi-target mechanism of action. By simultaneously acting as a sigma-1 receptor agonist and a muscarinic receptor modulator, it addresses both the underlying cellular pathologies of neurodegeneration—such as ER stress, mitochondrial dysfunction, and apoptosis—and the symptomatic cognitive decline associated with cholinergic dysfunction. The synergistic interplay between these two pathways provides a robust rationale for its potent anti-amnesic and neuroprotective effects observed in preclinical models. Further research and clinical development will be crucial to fully elucidate its therapeutic potential in human populations.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41 (also known as ANAVEX®1-41 or AE14) is a novel, small molecule compound with a complex pharmacological profile, demonstrating significant potential in the treatment of neurodegenerative diseases. A key aspect of its mechanism of action is its interaction with the sigma-1 receptor (S1R), a unique intracellular chaperone protein primarily located at the mitochondria-associated membrane (MAM) of the endoplasmic reticulum. This document provides an in-depth technical guide to the binding affinity and elucidated signaling pathways of this compound with the sigma-1 receptor, based on publicly available preclinical data.

Sigma-1 Receptor Binding Affinity of this compound

This compound has been characterized as a potent ligand for the sigma-1 receptor. Its binding affinity has been determined through competitive radioligand binding assays.

Data Presentation: Binding Affinity of this compound

The following tables summarize the quantitative data for the binding affinity of this compound to the sigma-1 receptor and its selectivity over the sigma-2 receptor, as well as its affinity for muscarinic receptors, highlighting its mixed ligand profile.[1]

| Target | Ligand | Ki (nM) | Reference |

| Sigma-1 Receptor | This compound | 44 | [1] |

| Sigma-2 Receptor | This compound | 4,000 | [1] |

Ki (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Ki (nM) |

| Muscarinic M1 | 18.5 |

| Muscarinic M2 | 114 |

| Muscarinic M3 | 50 |

| Muscarinic M4 | 77 |

This mixed pharmacological profile, with potent activity at both sigma-1 and muscarinic receptors, is a key characteristic of this compound.[1]

Binding Kinetics

As of the latest available public data, specific kinetic parameters such as the association rate constant (kon), dissociation rate constant (koff), and residence time for the interaction of this compound with the sigma-1 receptor have not been detailed in published literature. These parameters are crucial for a complete understanding of the drug-receptor interaction and would typically be determined using techniques like surface plasmon resonance (SPR).

Experimental Protocols

The binding affinity of this compound to the sigma-1 receptor was determined using a competitive radioligand binding assay. Below is a detailed methodology based on standard protocols for this type of experiment.

Protocol: Competitive Radioligand Binding Assay for Sigma-1 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

Materials:

-

Radioligand: --INVALID-LINK---pentazocine, a selective sigma-1 receptor agonist.

-

Test Compound: this compound at a range of concentrations.

-

Non-specific Binding Control: Haloperidol (a high-affinity sigma-1 receptor ligand) at a high concentration (e.g., 10 µM).

-

Receptor Source: Jurkat cell membranes or other preparations with high expression of sigma-1 receptors.

-

Assay Buffer: 5 mM Tris/HCl buffer, pH 7.4.

-

Filtration Apparatus: Glass fiber filters and a cell harvester.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Jurkat cell membranes are prepared and protein concentration is determined.

-

Assay Setup: In a 96-well plate, the following are added in triplicate:

-

Total Binding: Cell membranes, --INVALID-LINK---pentazocine (at a concentration near its Kd, e.g., 8 nM), and assay buffer.

-

Non-specific Binding: Cell membranes, --INVALID-LINK---pentazocine, and a high concentration of haloperidol.

-

Competitive Binding: Cell membranes, --INVALID-LINK---pentazocine, and varying concentrations of this compound.

-

-

Incubation: The plate is incubated at 22°C for 2 hours to allow the binding to reach equilibrium.[1]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the radioactivity is measured using a scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Mandatory Visualizations

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor is a chaperone protein located at the mitochondria-associated ER membrane (MAM).[2][3] Under normal conditions, it is in an inactive state, bound to the chaperone BiP (also known as GRP78).[2][3] Upon stimulation by an agonist like this compound, the sigma-1 receptor dissociates from BiP and can then interact with various client proteins to modulate cellular functions.[2][3] A key function is the regulation of calcium (Ca2+) homeostasis between the ER and mitochondria through its interaction with the inositol (B14025) 1,4,5-trisphosphate receptor type 3 (IP3R3).[4][5][6] This modulation of Ca2+ signaling can influence mitochondrial function, including ATP production and the expression of the anti-apoptotic protein Bcl-2.[6]

References

- 1. Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The Sigma-1 Receptor in Cellular Stress Signaling [frontiersin.org]

- 3. The Sigma-1 Receptor in Cellular Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. anavex.com [anavex.com]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anavex 1-41, a tetrahydrofuran (B95107) derivative, is a promising therapeutic candidate for neurodegenerative disorders, notably Alzheimer's disease.[1][2] Its mechanism of action is distinguished by a multi-target engagement profile, primarily involving muscarinic acetylcholine (B1216132) receptors and the sigma-1 (σ1) receptor.[1][3] This dual activity is believed to confer both anti-amnesic and neuroprotective effects.[2][3][4] This document provides a detailed technical overview of the receptor subtype selectivity of this compound, presenting key binding affinity and functional data, outlining typical experimental protocols, and visualizing the compound's pharmacological relationships and associated cellular pathways.

Receptor Binding Affinity Profile

This compound demonstrates a distinct binding profile across the muscarinic receptor subtypes and a high affinity for the sigma-1 receptor. Competition binding assays have quantified its affinity (Ki), revealing a preference for the M1 muscarinic subtype over others and potent binding to the sigma-1 receptor, which is comparable to its M1 affinity. The compound is notably selective for the sigma-1 receptor over the sigma-2 subtype.[5]

Table 1: this compound Binding Affinities (Ki) for Muscarinic and Sigma Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

|---|---|

| Muscarinic M1 | 18.5[5] |

| Muscarinic M2 | 114[5] |

| Muscarinic M3 | 50[5] |

| Muscarinic M4 | 77[5] |

| Sigma-1 (σ1) | 44[5][6] |

| Sigma-2 (σ2) | 3900[5] |

Data sourced from in vitro studies.[5]

The data clearly indicates the following rank order of binding potency: M1 > σ1 > M3 > M4 > M2 >> σ2 .

Functional Activity Profile

Beyond binding, functional assays have characterized this compound as a mixed agonist/antagonist at muscarinic receptors. It acts as an agonist at the M1 receptor while antagonizing M2 and M3 subtypes.[5] This mixed functionality is a key aspect of its pharmacological profile, potentially offering cognitive enhancement via M1 agonism while mitigating side effects associated with non-selective muscarinic activation.

Table 2: this compound Functional Activity at Muscarinic Receptors

| Receptor Subtype | Functional Activity | Median Efficacy |

|---|---|---|

| Muscarinic M1 | Agonist | 1 µM[5] |

| Muscarinic M2 | Antagonist | 1 µM[5] |

| Muscarinic M3 | Antagonist | 0.3 µM[5] |

Data sourced from functional tests in rabbit vas deferens, guinea-pig atria, and ileum.[5]

Signaling Pathways and Pharmacological Profile

This compound's engagement with M1 and sigma-1 receptors initiates distinct downstream signaling cascades crucial to its therapeutic effects. The M1 receptor typically couples to Gq/11 proteins, while the sigma-1 receptor, an intracellular chaperone protein, modulates calcium signaling between the endoplasmic reticulum and mitochondria.

The following diagram illustrates the binding affinity relationship of this compound with its primary molecular targets, highlighting its selectivity profile.

References

- 1. anavex.com [anavex.com]

- 2. anavex.com [anavex.com]

- 3. anavex.com [anavex.com]

- 4. anavex.com [anavex.com]

- 5. Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anavex 1-41 is a preclinical drug candidate with a multi-modal mechanism of action, primarily targeting sigma-1 (σ1) and muscarinic receptors.[1][2] This activity makes it a compound of interest for neurodegenerative disorders like Alzheimer's disease, as well as other central nervous system (CNS) conditions such as depression and stroke.[2][3] This document provides a detailed overview of the chemical structure of this compound, collates available data on its receptor binding affinities, and outlines a plausible synthetic route based on established chemical principles, as specific manufacturing protocols are proprietary. Furthermore, it visualizes the compound's key signaling pathway, offering a technical resource for professionals in drug development and neuroscience research.

Chemical Structure and Properties

This compound, also known by its former designation AE14, is chemically identified as Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride.[1] It is an analog of the company's lead compound, Anavex 2-73 (blarcamesine).[4]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| IUPAC Name | Tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride |

| Molecular Formula | C₁₉H₂₃NO |

| CAS Registry No. | 99761-13-4 |

| Class | Amines, Small molecules |

| Synonyms | AE14 |

Data sourced from various chemical databases and publications.[1][5]

Synthesis of this compound

The precise, industrial-scale synthesis of this compound is proprietary information held by Anavex Life Sciences and its manufacturing partners like Syntagon AB.[6] However, based on the compound's structure, a general synthetic pathway can be proposed. The synthesis of its analog, Anavex 2-73, involves the reaction of benzophenone (B1666685) and succinic anhydride (B1165640), which provides a likely starting point for a similar class of compounds. A plausible laboratory-scale synthesis for aminotetrahydrofuran derivatives like this compound would typically involve a multi-step process.

Experimental Protocol (Hypothesized)

A potential synthesis could be conceptualized as follows:

-

Formation of a Lactone Intermediate: Reaction of a substituted succinic anhydride with a Grignard reagent derived from diphenylmethane (B89790) or a similar precursor to form a γ-lactone.

-

Reduction of the Lactone: The resulting lactone is reduced to a diol using a strong reducing agent like Lithium aluminum hydride (LiAlH₄).

-

Cyclization to Tetrahydrofuran (B95107): Acid-catalyzed dehydration of the diol would yield the core tetrahydrofuran ring structure.

-

Functionalization and Amination: The tetrahydrofuran intermediate would be functionalized, for example, via tosylation of a primary alcohol, followed by nucleophilic substitution with dimethylamine (B145610) to introduce the required aminomethyl group.

-

Salt Formation: The final free base is treated with hydrochloric acid (HCl) in an appropriate solvent (e.g., ether or isopropanol) to yield the hydrochloride salt, improving its stability and solubility for pharmaceutical use.

Note: This protocol is a generalized representation. Actual synthesis would require extensive optimization of reaction conditions, solvents, temperatures, and purification methods (e.g., chromatography, recrystallization) to achieve the desired yield and purity under Good Manufacturing Practice (GMP) conditions.[6]

Diagram 1: Conceptual Synthesis Workflow for this compound

Caption: A high-level conceptual workflow for the synthesis of this compound.

Mechanism of Action and Signaling Pathways

This compound is a multi-target ligand, primarily acting as a sigma-1 (σ1) receptor agonist and a muscarinic receptor modulator.[1][2] This dual activity is believed to produce synergistic effects for neuroprotection.[1][3]

-

Sigma-1 (σ1) Receptor Agonism: The σ1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface.[5] Activation of σ1 receptors by this compound helps modulate calcium homeostasis between the ER and mitochondria, reduce ER stress and oxidative stress, and prevent apoptosis (programmed cell death).[3][7]

-

Muscarinic Receptor Modulation: The compound also binds to muscarinic acetylcholine (B1216132) receptors, which are crucial for memory and cognitive processes.[1] Its activity at these receptors contributes to its anti-amnesic properties.[1]

-

Other Targets: this compound also shows activity on sodium channels, which may be linked to its antidepressant-like effects.[8]

Table 2: Receptor Binding Profile of this compound and Analogs

| Compound | Target Receptor | Affinity (Ki or IC50) |

| This compound | Sigma-1 (σ1) Receptor | Data indicates high affinity |

| Muscarinic Receptors | Potent ligand | |

| Anavex 2-73 | Sigma-1 (σ1) Receptor | Low micromolar range |

| Muscarinic Receptors | Low micromolar range | |

| Anavex 3-71 | Sigma-1 (σ1) Receptor | Ki = 3.2 nM |

| Muscarinic M1 Receptor | IC50 = 10 nM |

Quantitative data for this compound's specific binding affinities (Ki) are less prevalent in public literature compared to its analogs. Data for related compounds is provided for context.[9][10]

Diagram 2: Signaling Pathway of this compound

Caption: Key signaling pathways modulated by this compound.

Conclusion

This compound is a promising preclinical candidate with a well-defined chemical structure and a compelling, multi-target mechanism of action centered on σ1 receptor agonism and muscarinic receptor modulation. While its detailed synthesis is proprietary, its structure is amenable to established organic chemistry techniques. The compound's ability to mitigate cellular stress pathways, including ER stress and oxidative stress, provides a strong rationale for its continued investigation in neurodegenerative and CNS disorders. The data and diagrams presented in this guide offer a foundational resource for researchers engaged in the study and development of novel therapeutics in this class.

References

- 1. Involvement of the sigma1 (σ1) receptor in the anti-amnesic, but not antidepressant-like, effects of the aminotetrahydrofuran derivative ANAVEX1-41 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ANAVEX 1 41 - AdisInsight [adisinsight.springer.com]

- 3. anavex.com [anavex.com]

- 4. Anavex Life Sciences Announces Issuance of U.S. Patent [globenewswire.com]

- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse-patsnap-com.libproxy1.nus.edu.sg]

- 6. anavex.com [anavex.com]

- 7. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 8. | BioWorld [bioworld.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41, a novel aminotetrahydrofuran derivative, demonstrates significant neuroprotective properties through its activity as a high-affinity sigma-1 receptor (S1R) agonist. The S1R, an endoplasmic reticulum (ER)-resident chaperone protein, is a key regulator of cellular stress responses, particularly the Unfolded Protein Response (UPR). This technical guide provides an in-depth analysis of the core mechanisms by which this compound is understood to modulate the three primary ER stress pathways—PERK, IRE1α, and ATF6—thereby mitigating ER stress-induced apoptosis and contributing to its neuroprotective effects. This document synthesizes available preclinical data, details relevant experimental protocols, and presents signaling pathways and experimental workflows through structured diagrams.

Introduction to Endoplasmic Reticulum Stress and the Unfolded Protein Response

The endoplasmic reticulum is the primary site for protein folding and modification. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins, a state known as ER stress. To counteract this, cells activate a complex signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:

-

Attenuating global protein translation to reduce the protein load.

-

Upregulating the expression of ER chaperones and folding enzymes to enhance protein folding capacity.

-

Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.

If these adaptive measures fail to resolve the ER stress, the UPR switches to a pro-apoptotic program to eliminate the compromised cell. The UPR is orchestrated by three ER-transmembrane sensor proteins: PERK, IRE1α, and ATF6.

The Sigma-1 Receptor: A Key Modulator of ER Stress

This compound exerts its effects on ER stress primarily through its agonistic activity at the sigma-1 receptor (S1R). The S1R is a unique ligand-operated intracellular chaperone located predominantly at the mitochondria-associated ER membrane (MAM). Under basal conditions, the S1R is associated with the master ER chaperone, GRP78/BiP. Upon ER stress, the S1R dissociates from GRP78/BiP, allowing it to interact with and modulate various downstream effectors, including the UPR sensor proteins.

This compound and the Modulation of UPR Pathways

As a sigma-1 receptor agonist, this compound is proposed to attenuate ER stress by influencing all three branches of the UPR.

The PERK Pathway

The PERK pathway is a rapid response to ER stress. Upon activation, PERK phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a global attenuation of protein synthesis. However, this also selectively promotes the translation of certain mRNAs, such as activating transcription factor 4 (ATF4), which upregulates pro-apoptotic genes like CHOP. Studies on other S1R agonists suggest that their activation can lead to a reduction in eIF2α phosphorylation, thereby mitigating the translational arrest and subsequent apoptosis.

The IRE1α Pathway

IRE1α is a dual-function enzyme with both kinase and RNase activity. Upon activation, it initiates the unconventional splicing of X-box binding protein 1 (XBP1) mRNA. The spliced XBP1 (XBP1s) is a potent transcription factor that upregulates genes involved in protein folding and ERAD. S1R activation has been shown to stabilize IRE1α, potentially modulating its activity to favor cell survival.

The ATF6 Pathway

ATF6 is a transmembrane transcription factor that, upon ER stress, translocates to the Golgi apparatus where it is cleaved by proteases to release its active cytosolic domain. This active fragment then moves to the nucleus to upregulate the expression of ER chaperones and ERAD components. S1R activation has been suggested to suppress the activation of ATF6.

Quantitative Data on the Effects of this compound

While comprehensive quantitative data on the direct effects of this compound on all UPR markers are still emerging, preclinical studies have provided key insights into its anti-apoptotic effects in the context of ER stress.

A pivotal study by Villard et al. (2009) investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ) peptide (25-35), a known inducer of ER stress. The study demonstrated that this compound significantly prevents the Aβ-induced upregulation of cleaved caspase-3, a key executioner of apoptosis that can be activated by prolonged ER stress.[1][2]

| Experimental Condition | Protein Marker | Method | Result | Reference |

| Aβ(25-35)-injected mice | Cleaved Caspase-3 | Western Blot | Aβ(25-35) induced a +32% increase in caspase-3 expression. | [3] |

| Aβ(25-35)-injected mice + this compound (100 µg/kg) | Cleaved Caspase-3 | Western Blot | This compound significantly prevented the Aβ(25-35)-induced increase in caspase-3 expression. | [3] |

Furthermore, company reports indicate that this compound prevents the expression of caspase-12, an initiator caspase specifically associated with ER stress-induced apoptosis in rodents.[4]

Signaling Pathway and Experimental Workflow Visualizations

This compound's Proposed Mechanism of Action on ER Stress Pathways

Caption: this compound's modulation of the three UPR pathways via Sigma-1 Receptor agonism.

Experimental Workflow for Assessing this compound's Effect on the PERK Pathway

Caption: Workflow for analyzing PERK pathway activation by Western blot.

Experimental Workflow for Assessing this compound's Effect on the IRE1α Pathway

Caption: Workflow for analyzing IRE1α pathway activation via RT-PCR of XBP1 mRNA.

Detailed Experimental Protocols

Western Blot for ER Stress Markers (Adapted from Villard et al., 2009)[3]

-

Cell/Tissue Lysis:

-

Culture neuronal cells (e.g., SH-SY5Y) or harvest brain tissue (e.g., hippocampus from a mouse model).

-

Induce ER stress using a known agent (e.g., tunicamycin, thapsigargin, or Aβ peptide) with or without co-treatment with this compound at various concentrations.

-

Lyse cells or homogenize tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:

-

Rabbit anti-cleaved caspase-3

-

Rabbit anti-p-PERK

-

Rabbit anti-p-eIF2α

-

Mouse anti-CHOP/GADD153

-

Rabbit anti-ATF6 (for cleaved form)

-

Mouse anti-β-actin (as a loading control)

-

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the protein of interest to the loading control (β-actin).

-

RT-PCR for XBP1 Splicing

-

RNA Extraction and cDNA Synthesis:

-

Treat cells as described in the Western blot protocol.

-

Extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit with oligo(dT) primers.

-

-

PCR Amplification:

-

Perform PCR using primers that flank the 26-nucleotide intron in the XBP1 mRNA. This allows for the amplification of both the unspliced (uXBP1) and spliced (sXBP1) forms.

-

Example primers for human XBP1:

-

Forward: 5'-CCT TGT AGT TGA GAA CCA GG-3'

-

Reverse: 5'-GGG GCT TGG TAT ATA TGT GG-3'

-

-

-

Gel Electrophoresis and Analysis:

-

Separate the PCR products on a high-resolution agarose gel (e.g., 3%).

-

The unspliced XBP1 will appear as a larger band than the spliced XBP1.

-

Visualize the bands using a DNA stain (e.g., ethidium (B1194527) bromide or SYBR Safe) and an imaging system.

-

Quantify the band intensities and calculate the ratio of spliced to unspliced XBP1.

-

Co-Immunoprecipitation of Sigma-1 Receptor and GRP78/BiP

-

Cell Lysis and Pre-clearing:

-

Treat cells as described previously.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 1% Triton X-100 or NP-40).

-

Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody against the sigma-1 receptor or GRP78/BiP overnight at 4°C.

-

Add protein A/G beads to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Western Blot:

-

Elute the bound proteins from the beads by boiling in sample buffer.

-

Analyze the eluted proteins by Western blot using antibodies against both the sigma-1 receptor and GRP78/BiP to detect their interaction.

-

Conclusion

This compound, through its agonistic action on the sigma-1 receptor, presents a promising therapeutic strategy for neurodegenerative diseases by modulating the cellular response to ER stress. The available data strongly suggest that this compound can attenuate the pro-apoptotic signaling of the UPR, as evidenced by its ability to prevent the expression of key apoptotic markers like caspase-3 and caspase-12. While further research is needed to fully elucidate the quantitative effects of this compound on each specific branch of the UPR, the established role of the sigma-1 receptor in ER stress signaling provides a solid framework for understanding its mechanism of action. The experimental protocols detailed in this guide offer a robust methodology for future investigations into the precise molecular effects of this compound and other sigma-1 receptor agonists on the complex interplay of ER stress pathways.

References

- 1. Antiamnesic and neuroprotective effects of the aminotetrahydrofuran derivative ANAVEX1-41 against amyloid beta(25-35)-induced toxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pure.fujita-hu.ac.jp [pure.fujita-hu.ac.jp]

- 3. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 4. anavex.com [anavex.com]

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41, a potent sigma-1 receptor (S1R) agonist, has demonstrated significant neuroprotective effects in preclinical models of neurodegenerative diseases. A core component of its mechanism of action lies in the modulation of mitochondrial bioenergetics. This technical guide provides an in-depth analysis of the impact of this compound on mitochondrial function, consolidating available data on its effects on oxidative stress, mitochondrial enzyme activity, and the underlying signaling pathways. Detailed experimental protocols for assessing these bioenergetic parameters are also provided to facilitate further research in this area.

Mechanism of Action: The Sigma-1 Receptor and Mitochondrial Crosstalk

This compound exerts its influence on mitochondria primarily through its agonistic activity at the S1R. The S1R is a chaperone protein strategically located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), a critical interface for communication and substance exchange between these two organelles.[1]

The binding of this compound to the S1R is hypothesized to initiate a cascade of events that bolster mitochondrial function. A key aspect of this is the regulation of calcium (Ca2+) homeostasis. The S1R modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a channel responsible for releasing Ca2+ from the ER. By stabilizing the IP3R, S1R activation facilitates the transfer of Ca2+ into the mitochondria. This controlled influx of Ca2+ is vital for stimulating the tricarboxylic acid (TCA) cycle and, consequently, enhancing the production of ATP, the cell's primary energy currency.[1][2]

Furthermore, through its presence at the MAM, the S1R is in a prime position to influence other critical mitochondrial processes, including the regulation of reactive oxygen species (ROS) production and the maintenance of mitochondrial membrane potential.

Quantitative Data on the Effects of this compound and Related S1R Agonists

While specific quantitative data for this compound's direct impact on mitochondrial bioenergetics are emerging, preclinical studies have consistently demonstrated its protective effects. The following tables summarize the key findings for this compound and its closely related analogs, Anavex 2-73 and Anavex 3-71, which share a common mechanism of action.

Table 1: Effects of Anavex S1R Agonists on Mitochondrial Enzyme Complex Activity

| Compound | Model System | Pathological Insult | Effect on Complex I Activity | Effect on Complex IV Activity | Reference |

| This compound | Mouse mitochondria preparations | Amyloid beta (Aβ) 1-42 | Increased activity and attenuation of Aβ-induced dysfunction | Attenuation of Aβ-induced dysfunction | [1] |

| Anavex 2-73 | Mouse mitochondria preparations | Amyloid beta (Aβ) 1-42 | Protective effects observed | Protective effects observed | [3] |

| Anavex 3-71 | Mouse mitochondria preparations | Amyloid beta (Aβ) 1-42 | Protective effects observed | Protective effects observed | [3] |

Table 2: Effects of Anavex S1R Agonists on Oxidative Stress and Mitochondrial Function

| Compound | Model System | Pathological Insult | Effect on ROS Production | Other Observed Mitochondrial Effects | Reference |

| This compound | Mouse mitochondria preparations | Amyloid beta (Aβ) 1-42 | Decreased Aβ-induced increase in ROS | Ameliorated mitochondrial function | [1][4] |

| Anavex 2-73 | Mouse hippocampus | Amyloid beta (Aβ) 25-35 | Prevention of increased lipid peroxidation | Restored normal mitochondrial respiration | |

| Anavex 3-71 | N/A | Amyloid beta (Aβ) | Reduced oxidative stress | Ameliorated mitochondrial function | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Modulating Mitochondrial Bioenergetics

Caption: this compound signaling pathway in mitochondrial bioenergetics.

Experimental Workflow for Assessing Mitochondrial Bioenergetics

Caption: General workflow for studying mitochondrial bioenergetics.

Detailed Experimental Protocols

The following are generalized protocols for key experiments to assess the impact of compounds like this compound on mitochondrial bioenergetics. Researchers should optimize these protocols for their specific cell or tissue models.

Measurement of Mitochondrial Respiration using Extracellular Flux Analysis

This protocol is adapted from standard procedures for the Seahorse XF Analyzer.

-

Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a predetermined optimal density. Allow cells to adhere and grow overnight.

-

Compound Treatment: On the day of the assay, treat the cells with various concentrations of this compound, with or without a pathological stressor (e.g., amyloid beta oligomers), for the desired duration.

-

Assay Preparation:

-

Hydrate the sensor cartridge with Seahorse XF Calibrant overnight at 37°C in a non-CO2 incubator.

-

Replace the growth medium in the cell plate with pre-warmed Seahorse XF assay medium supplemented with substrates (e.g., glucose, pyruvate, glutamine).

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.

-

-

Mito Stress Test: Load the ports of the hydrated sensor cartridge with mitochondrial inhibitors:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

Data Acquisition: Place the cell plate in the Seahorse XF Analyzer and initiate the assay protocol. The instrument will measure the oxygen consumption rate (OCR) in real-time before and after the injection of each inhibitor.

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. Calculate key parameters of mitochondrial respiration, such as basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Measurement of Mitochondrial Reactive Oxygen Species (ROS)

This protocol utilizes the MitoSOX Red fluorescent probe, which specifically detects mitochondrial superoxide.

-

Cell Preparation and Treatment: Culture and treat cells with this compound (and any stressors) in a suitable format (e.g., 96-well plate, coverslips for microscopy).

-

MitoSOX Staining:

-

Prepare a fresh working solution of MitoSOX Red (typically 2-5 µM) in a buffered salt solution (e.g., HBSS).

-

Remove the culture medium from the cells and wash gently with the warm buffer.

-

Add the MitoSOX working solution to the cells and incubate for 10-30 minutes at 37°C, protected from light.

-

-

Washing: After incubation, remove the MitoSOX solution and wash the cells multiple times with a warm buffer to remove any unbound probe.

-

Detection:

-

Fluorometry: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em ~510/580 nm).

-

Flow Cytometry: For suspension cells or trypsinized adherent cells, analyze the fluorescence on a flow cytometer to quantify the signal on a single-cell basis.

-

Fluorescence Microscopy: Visualize the mitochondrial ROS production in live cells by imaging with a fluorescence microscope.

-

-

Data Analysis: Quantify the fluorescence intensity and compare the levels between different treatment groups.

Measurement of Mitochondrial Complex I and IV Activity

This protocol describes an in-vitro assay using isolated mitochondria or cell lysates.

-

Sample Preparation:

-

Isolate mitochondria from cultured cells or tissues using differential centrifugation.

-

Alternatively, prepare cell lysates using a buffer containing a mild detergent that preserves enzyme activity.

-

Determine the protein concentration of the mitochondrial or cell lysate samples.

-

-

Complex I Activity Assay (NADH:ubiquinone oxidoreductase):

-

This assay measures the decrease in absorbance at 340 nm due to the oxidation of NADH.

-

In a 96-well plate or cuvette, add the sample to an assay buffer containing NADH and ubiquinone.

-

Initiate the reaction and monitor the change in absorbance over time.

-

The specific activity is calculated based on the rate of NADH oxidation, normalized to protein concentration. The rotenone-sensitive portion of the activity is considered Complex I-specific.

-

-

Complex IV Activity Assay (Cytochrome c oxidase):

-

This assay measures the decrease in absorbance at 550 nm due to the oxidation of reduced cytochrome c.

-

Add the sample to an assay buffer containing pre-reduced cytochrome c.

-

Monitor the change in absorbance at 550 nm over time.

-

The specific activity is calculated from the rate of cytochrome c oxidation, normalized to protein concentration.

-

Conclusion and Future Directions

This compound, through its action as a sigma-1 receptor agonist, presents a promising therapeutic strategy for neurodegenerative diseases by targeting mitochondrial dysfunction. The available preclinical data strongly suggest that this compound can mitigate oxidative stress and enhance the function of mitochondrial enzyme complexes, thereby promoting cellular resilience.

Future research should focus on elucidating the precise quantitative effects of this compound on a broader range of mitochondrial parameters, such as ATP production rates and mitochondrial membrane potential, across various cellular and animal models of neurodegeneration. Further investigation into the downstream consequences of S1R-mediated Ca2+ modulation on mitochondrial dynamics (fission and fusion) and mitophagy would also provide a more comprehensive understanding of the therapeutic potential of this compound. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

For Immediate Release

This technical whitepaper provides a comprehensive overview of the preclinical evidence supporting the neuroprotective properties of Anavex 1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride), a novel compound with a dual mechanism of action as a sigma-1 (σ1) receptor agonist and a muscarinic receptor ligand. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the experimental data, methodologies, and proposed signaling pathways underlying its therapeutic potential.

Executive Summary

This compound has demonstrated significant neuroprotective and anti-amnesic effects in a well-established preclinical mouse model of Alzheimer's disease. In studies utilizing intracerebroventricular (i.c.v.) injection of the amyloid-beta (Aβ) peptide fragment 25-35 (Aβ25-35) to induce neurotoxicity, this compound has been shown to reverse cognitive deficits, mitigate oxidative stress, reduce neuroinflammation, and prevent neuronal cell death. These effects are attributed to its ability to modulate key cellular stress and survival pathways through the activation of σ1 and muscarinic receptors.

Data Presentation: Efficacy of this compound in a Murine Model of Aβ25-35-Induced Neurotoxicity

The neuroprotective effects of this compound have been quantified across various behavioral, biochemical, and histological endpoints. The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Behavioral Outcomes in Aβ25-35-Treated Mice

| Behavioral Test | Treatment Protocol | Effective Dose Range (i.p.) | Outcome |

| Spontaneous Alternation (Y-maze) | Post-Aβ25-35 administration (reversal of deficits) | 3-100 µg/kg | Significantly reversed Aβ25-35-induced deficits in spatial working memory.[1] |

| Spontaneous Alternation (Y-maze) | Pre-Aβ25-35 administration (prevention of deficits) | 30-100 µg/kg | Prevented the emergence of learning impairments.[1] |

| Passive Avoidance | Post-Aβ25-35 administration (reversal of deficits) | 1-100 µg/kg | Significantly reversed Aβ25-35-induced deficits in non-spatial memory. |

| Passive Avoidance | Pre-Aβ25-35 administration (prevention of deficits) | 30-300 µg/kg | Prevented the emergence of learning impairments. |

Table 2: Neuroprotective Effects of this compound on Biochemical Markers

| Biomarker | Tissue | Treatment Protocol | Effective Dose (i.p.) | Outcome |

| Lipid Peroxidation | Hippocampus | Pre-Aβ25-35 administration | 10-1000 µg/kg | Prevented the Aβ25-35-induced increase in oxidative stress.[1] |

| Protein Nitration | Hippocampus | Pre-Aβ25-35 administration | Not specified | Prevented the Aβ25-35-induced increase in oxidative stress.[1] |

| Caspase-3 Expression | Hippocampus | Pre-Aβ25-35 administration | Not specified | Blocked the Aβ25-35-induced expression of this key apoptotic marker.[1] |

| Caspase-9 Expression | Hippocampus | Pre-Aβ25-35 administration | Not specified | Did not prevent Aβ25-35-induced expression.[1] |

Table 3: Histological Outcomes in the Hippocampus of Aβ25-35-Treated Mice

| Histological Marker | Brain Region | Treatment Protocol | Effective Dose (i.p.) | Outcome |

| Neuronal Cell Viability (Cresyl Violet Staining) | CA1 Pyramidal Cell Layer | Pre-Aβ25-35 administration | 100 µg/kg | Prevented Aβ25-35-induced cell loss.[1] |

| Astrogliosis (GFAP Immunostaining) | Retrosplenial Cortex & Hippocampus | Pre-Aβ25-35 administration | Not specified | Prevented Aβ25-35-induced inflammation.[1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this whitepaper, primarily based on the study by Villard et al., 2009.

Animal Model and Aβ25-35 Administration

-

Animal Model: Male Swiss mice were used for the experiments.

-

Aβ25-35 Peptide Preparation and Administration: The Aβ25-35 peptide was dissolved in sterile bidistilled water and aggregated by incubation at 37°C for 4 days. A 9 nmol dose was administered via intracerebroventricular (i.c.v.) injection in a final volume of 3 µl per mouse.

Behavioral Assays

-

Spontaneous Alternation (Y-maze): To assess spatial working memory, mice were placed in a Y-maze and allowed to explore freely for 8 minutes. The sequence of arm entries was recorded to calculate the percentage of alternation.

-

Passive Avoidance Test: This test evaluates non-spatial, long-term memory. Mice were trained to avoid a dark compartment where they had previously received a mild electric footshock. Retention of this memory was tested 24 hours later by measuring the latency to enter the dark compartment.

Biochemical Assays

-

Lipid Peroxidation Assay: Hippocampal tissue was homogenized, and the level of lipid peroxidation was determined by measuring the formation of thiobarbituric acid reactive substances (TBARS).

-

Protein Nitration Assay: The extent of protein nitration in hippocampal homogenates was assessed as a marker of nitrosative stress.

-

Western Blot for Caspase-3 and Caspase-9: Protein extracts from the hippocampus were subjected to SDS-PAGE and transferred to membranes. The expression levels of cleaved (active) caspase-3 and caspase-9 were detected using specific primary antibodies and a chemiluminescence-based detection system.

Histological Procedures

-

Cresyl Violet Staining: To assess neuronal viability, brain sections were stained with cresyl violet, a Nissl stain that labels neurons. The number of viable neurons in the CA1 region of the hippocampus was then quantified.

-

Glial Fibrillary Acidic Protein (GFAP) Immunohistochemistry: To evaluate neuroinflammation, brain sections were immunostained for GFAP, a marker of reactive astrocytes. The number of GFAP-positive cells was quantified in the retrosplenial cortex and hippocampus.

Mandatory Visualizations

Signaling Pathways of this compound Neuroprotection

The neuroprotective effects of this compound are believed to be mediated by its dual action on σ1 and muscarinic receptors, leading to the modulation of downstream signaling pathways that combat oxidative stress and apoptosis.

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for Preclinical Evaluation

The preclinical assessment of this compound involved a systematic workflow from the induction of neurotoxicity to the evaluation of its therapeutic effects.

Caption: Experimental workflow for this compound evaluation.

Conclusion

The preclinical data for this compound provides a strong foundation for its potential as a neuroprotective agent. Its dual mechanism of action, targeting both σ1 and muscarinic receptors, appears to converge on critical pathways involved in neuronal survival, including the mitigation of oxidative stress and the inhibition of apoptosis. The consistent and dose-dependent efficacy observed in the Aβ25-35-induced neurotoxicity model warrants further investigation and supports its continued clinical development for neurodegenerative diseases such as Alzheimer's disease.

References

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Anavex 1-41 (blarcamesine) is a novel, small molecule compound with a dual mechanism of action, functioning as both a sigma-1 (σ1) receptor agonist and a muscarinic acetylcholine (B1216132) receptor ligand.[1][2] Its primary role in the regulation of intracellular calcium (Ca²⁺) is intrinsically linked to its activity at the σ1 receptor, a chaperone protein strategically located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[3] By modulating the σ1 receptor, this compound influences the intricate communication and Ca²⁺ exchange between the ER, the cell's primary Ca²⁺ store, and the mitochondria, the cell's powerhouse. This modulation of intracellular Ca²⁺ homeostasis is a cornerstone of the compound's neuroprotective effects, which include mitigating ER stress and preventing apoptosis.[1] This technical guide provides an in-depth overview of the core mechanisms of this compound, supported by available quantitative data, detailed experimental protocols, and visual signaling pathways.

Core Mechanism of Action: A Dual-Pronged Approach

This compound exerts its effects through two primary signaling pathways:

-

Sigma-1 Receptor Agonism: The σ1 receptor is a unique intracellular protein that acts as a molecular chaperone, playing a crucial role in cellular homeostasis. This compound binds to and activates the σ1 receptor, initiating a cascade of events that regulate intracellular Ca²⁺ dynamics.[1][2]

-

Muscarinic Receptor Modulation: this compound also demonstrates affinity for muscarinic acetylcholine receptors, particularly the M1 subtype.[4] This interaction contributes to its overall pharmacological profile and potential therapeutic effects.

Regulation of Intracellular Calcium

The lynchpin of this compound's neuroprotective action lies in its ability to finely tune intracellular Ca²⁺ signaling, primarily through its interaction with the σ1 receptor at the MAM.

The Sigma-1 Receptor at the ER-Mitochondria Interface

The σ1 receptor is highly expressed at the MAM, a critical subcellular domain where the ER and mitochondria come into close contact. This proximity allows for efficient communication and the transfer of molecules, including Ca²⁺. In a resting state, the σ1 receptor is associated with the binding immunoglobulin protein (BiP). Upon stimulation by an agonist like this compound, the σ1 receptor dissociates from BiP and interacts with the inositol (B14025) 1,4,5-trisphosphate receptor (IP₃R), a ligand-gated Ca²⁺ channel on the ER membrane.[5]

Modulation of IP₃R-Mediated Calcium Release

This compound, by activating the σ1 receptor, modulates the activity of the IP₃R. This interaction is thought to stabilize the IP₃R and regulate the release of Ca²⁺ from the ER into the cytoplasm and, importantly, into the mitochondria.[3] This controlled transfer of Ca²⁺ to the mitochondria is vital for maintaining mitochondrial function and cellular bioenergetics. Dysregulation of this process can lead to mitochondrial Ca²⁺ overload, oxidative stress, and the initiation of apoptotic pathways.

Muscarinic Receptor-Mediated Calcium Mobilization

As a muscarinic receptor ligand, this compound can also influence intracellular Ca²⁺ through the canonical phospholipase C (PLC) signaling pathway. Activation of Gq-coupled muscarinic receptors leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then binds to its receptor on the ER, triggering the release of Ca²⁺ into the cytoplasm.

Quantitative Data

The following tables summarize the available quantitative data for this compound and its closely related analog, Anavex 2-73 (blarcamesine).

Table 1: Receptor Binding Affinities

| Compound | Receptor | Affinity (Ki, nM) | Reference |

| This compound | Sigma-1 | 44 | [4] |

| This compound | Muscarinic M1 | 18 | [4] |

| This compound | Muscarinic M2 | 114 | [4] |

| This compound | Muscarinic M3 | >1000 | [4] |

| This compound | Muscarinic M4 | 114 | [4] |

| Anavex 2-73 | Sigma-1 | 860 (IC₅₀) | [6] |

Table 2: In Vivo Efficacy in Preclinical Models

| Compound | Model | Effect | Active Dose Range (µg/kg, i.p.) | Reference |

| This compound | Aβ₂₅₋₃₅-induced amnesia (mice) | Reversal of learning deficits | 3-100 | [4] |

| This compound | Aβ₂₅₋₃₅-induced neurotoxicity (mice) | Prevention of learning impairments | 30-100 | [4] |

| This compound | Aβ₂₅₋₃₅-induced neurotoxicity (mice) | Prevention of cell loss in hippocampus | 100 | [4] |

| Anavex 2-73 | Aβ₂₅₋₃₅-induced amnesia (mice) | Reversal of learning deficits | 300-1000 | [7] |

Experimental Protocols

Intracellular Calcium Imaging with Fura-2 AM

This protocol describes a general method for measuring changes in intracellular Ca²⁺ concentration using the ratiometric fluorescent indicator Fura-2 AM.

Objective: To quantify changes in intracellular Ca²⁺ levels in response to this compound stimulation.

Materials:

-

Cells of interest (e.g., primary neurons, SH-SY5Y neuroblastoma cells)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

This compound stock solution

-

Fluorescence microscope equipped with a ratiometric imaging system (excitation wavelengths ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Plate cells on glass coverslips and allow them to adhere and grow to the desired confluency.

-

Dye Loading:

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Incubate the cells with the loading buffer for 30-60 minutes at 37°C in the dark.

-

-

Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.

-

De-esterification: Incubate the cells for an additional 15-30 minutes at room temperature to allow for complete de-esterification of the Fura-2 AM by intracellular esterases.

-

Imaging:

-

Mount the coverslip onto the microscope stage.

-

Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at 510 nm.

-

Establish a stable baseline fluorescence ratio (F₃₄₀/F₃₈₀).

-

Apply this compound at the desired concentration(s) and record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular Ca²⁺ concentration. Changes in this ratio reflect changes in intracellular Ca²⁺ levels.

Radioligand Binding Assay for Sigma-1 Receptor

This protocol outlines a general procedure for determining the binding affinity of this compound for the σ1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the σ1 receptor.

Materials:

-

Cell membranes or tissue homogenates expressing σ1 receptors (e.g., from guinea pig brain)

-

Radiolabeled σ1 receptor ligand (e.g., --INVALID-LINK---pentazocine)

-

This compound at various concentrations

-

Assay buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of unlabeled this compound. Include control tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known σ1 ligand).

-

Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

Caption: this compound Signaling Pathways

Caption: Intracellular Calcium Imaging Workflow

Conclusion

This compound presents a compelling therapeutic strategy by targeting the intricate interplay of intracellular Ca²⁺ signaling. Its dual action as a σ1 receptor agonist and muscarinic receptor ligand provides a multi-faceted approach to restoring Ca²⁺ homeostasis, particularly at the critical ER-mitochondria interface. The modulation of IP₃R-mediated Ca²⁺ release by the σ1 receptor is a key mechanism underlying the neuroprotective properties of this compound. While further quantitative in vitro studies are needed to fully elucidate the dose-dependent effects on intracellular Ca²⁺ dynamics, the existing data strongly support its role as a regulator of this fundamental cellular process. This technical guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic potential of this compound and similar compounds targeting the σ1 receptor and intracellular Ca²⁺ signaling.

References

- 1. anavex.com [anavex.com]

- 2. anavex.com [anavex.com]

- 3. anavex.com [anavex.com]

- 4. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 5. Multi-Target Directed Ligands (MTDLs) Binding the σ1 Receptor as Promising Therapeutics: State of the Art and Perspectives [mdpi.com]

- 6. selleckchem.com [selleckchem.com]

- 7. anavex.com [anavex.com]

An in-depth technical guide on the core pharmacological properties of Anavex 1-41 as a mixed ligand, intended for researchers, scientists, and drug development professionals.

This compound (Tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanmethanamine hydrochloride) is a novel, small molecule compound with a complex pharmacological profile, demonstrating potential therapeutic applications in neurodegenerative and neuropsychiatric disorders. Its primary mechanism of action is characterized by its activity as a mixed ligand, engaging multiple receptor systems to produce a synergistic effect on neuronal health and function. This technical guide provides a comprehensive overview of the pharmacological characteristics of this compound, including its binding affinities, functional activities, and the signaling pathways it modulates.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the binding affinity and functional efficacy of this compound at its primary molecular targets.

Table 1: Binding Affinity of this compound for Sigma (σ) and Muscarinic (M) Receptors

| Receptor Subtype | Binding Affinity (Ki) |

| Sigma-1 (σ₁) | 44 nM[1] |

| Sigma-2 (σ₂) | 3.9 µM[1] |

| Muscarinic M₁ | 18.5 nM[1] |

| Muscarinic M₂ | 114 nM[1] |

| Muscarinic M₃ | 50 nM[1] |

| Muscarinic M₄ | 77 nM[1] |

Data from competitive binding assays.[1]

Table 2: Functional Activity Profile of this compound

| Target | Functional Activity | Median Efficacy |

| Sigma-1 (σ₁) Receptor | Agonist[2] | - |

| Muscarinic M₁ Receptor | Agonist[1] | 1 µM[1] |

| Muscarinic M₂ Receptor | Antagonist[1] | 1 µM[1] |

| Muscarinic M₃ Receptor | Antagonist[1] | 0.3 µM[1] |

| Sodium (Na⁺) Channels | Modulator/Inhibitor[3] | - |

| Chloride (Cl⁻) Channels | Modulator[4] | - |

Core Mechanisms of Action and Signaling Pathways

This compound's therapeutic potential stems from its synergistic engagement of the sigma-1 and muscarinic receptor systems.[4] The sigma-1 receptor, an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane, plays a crucial role in regulating cellular stress responses and calcium homeostasis.[2] Muscarinic receptors are pivotal in mediating cholinergic neurotransmission, which is essential for cognitive processes.

Neuroprotective Signaling Pathway

The neuroprotective effects of this compound are primarily attributed to its agonistic activity at the sigma-1 receptor.[5] This engagement is hypothesized to modulate calcium mobilization within neurons, counteracting the detrimental effects of ER stress, a key factor in neurodegeneration.[5] By stabilizing the ER and mitochondrial function, this compound has been shown to prevent the expression of pro-apoptotic proteins such as caspase-3 and caspase-12, thereby inhibiting programmed cell death.[2][4]

Caption: Neuroprotective signaling pathway of this compound.

Anti-Amnesic Signaling Pathway

The anti-amnesic properties of this compound involve a dual mechanism, acting on both sigma-1 and muscarinic receptors.[1][3] Its agonism at the M1 muscarinic receptor is thought to enhance cholinergic signaling, which is crucial for learning and memory. Simultaneously, its activity at the sigma-1 receptor contributes to long-term memory processes.[1] This combined action allows this compound to effectively reverse cognitive deficits in preclinical models of amnesia.[6]

References

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Anavex 1-41 is a novel, small-molecule sigma-1 receptor (S1R) agonist with demonstrated neuroprotective properties. This technical guide delineates the core mechanisms by which this compound mitigates oxidative stress in neuronal cells, a key pathological feature in a range of neurodegenerative diseases. The primary mechanism of action involves the activation of the S1R, a chaperone protein located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM). This engagement initiates a cascade of downstream effects, including the modulation of ER stress, preservation of mitochondrial function, and the activation of endogenous antioxidant pathways. This document provides a comprehensive overview of the signaling pathways, quantitative preclinical data, and detailed experimental protocols relevant to the anti-oxidative effects of this compound.

Core Mechanism of Action: Sigma-1 Receptor Activation

The neuroprotective effects of this compound are primarily mediated through its agonistic activity at the S1R.[1][2] The S1R is a unique intracellular protein that acts as a chaperone, playing a critical role in cellular homeostasis, particularly under conditions of stress.[3]

Localization and Function of the Sigma-1 Receptor

The S1R is highly expressed in the central nervous system and is strategically located at the MAM, the interface between the endoplasmic reticulum and mitochondria.[3] This positioning allows it to regulate key cellular processes, including calcium signaling, lipid metabolism, and protein folding.[3] Under normal physiological conditions, S1R is associated with the binding immunoglobulin protein (BiP), an ER chaperone.[3] Upon cellular stress, such as oxidative stress or ER stress, or through ligand activation by compounds like this compound, S1R dissociates from BiP and can then interact with various client proteins to restore cellular homeostasis.[3]

Modulation of Calcium Homeostasis and ER Stress

A critical function of S1R activation by this compound is the regulation of calcium (Ca²⁺) homeostasis.[2] The S1R modulates the activity of the inositol (B14025) 1,4,5-trisphosphate receptor (IP3R), a key channel responsible for releasing Ca²⁺ from the ER.[2] By stabilizing IP3R, S1R activation ensures proper Ca²⁺ signaling between the ER and mitochondria, preventing mitochondrial calcium overload, a major trigger of oxidative stress and apoptosis.[3] This modulation of calcium signaling also helps to alleviate ER stress, a condition characterized by the accumulation of unfolded or misfolded proteins in the ER, which itself can lead to the generation of reactive oxygen species (ROS).[2]

This compound in the Mitigation of Oxidative Stress

This compound combats oxidative stress in neuronal cells through a multi-pronged approach that includes direct protection of mitochondria, activation of antioxidant gene expression, and inhibition of apoptotic pathways.

Mitochondrial Protection

Mitochondria are the primary source of cellular ROS, and mitochondrial dysfunction is a hallmark of neurodegenerative diseases. Preclinical studies have shown that this compound demonstrates protective effects on mitochondrial enzyme complexes I and IV under pathological conditions.[4] By preserving the integrity and function of the mitochondrial electron transport chain, this compound helps to reduce the leakage of electrons and the subsequent formation of superoxide (B77818) radicals.

Activation of the Nrf2 Antioxidant Response Pathway

A key mechanism by which S1R agonists confer protection against oxidative stress is through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[5][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon activation by S1R agonists, Nrf2 is believed to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the increased expression of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1), which detoxify ROS and electrophilic compounds.

Anti-Apoptotic Effects

Oxidative stress is a potent inducer of apoptosis, or programmed cell death. This compound has been shown to exert anti-apoptotic effects by modulating the expression of key regulatory proteins. Specifically, it can influence the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. A lower Bax/Bcl-2 ratio favors cell survival. Furthermore, this compound has been demonstrated to block the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade.[7][8]

Quantitative Data from Preclinical Studies

The following tables summarize the quantitative data from a key in vivo study by Villard et al. (2009), which investigated the neuroprotective effects of this compound in a mouse model of Alzheimer's disease induced by intracerebroventricular injection of the amyloid-beta (Aβ) 25-35 peptide.

Table 1: Effect of this compound on Aβ25-35-Induced Lipid Peroxidation in Mouse Hippocampus

| Treatment Group | Dose (µg/kg, i.p.) | Lipid Peroxidation (% of Aβ25-35 + Vehicle) |

| Scrambled Aβ + Vehicle | - | ~45% |

| Aβ25-35 + Vehicle | - | 100% |

| Aβ25-35 + this compound | 30 | ~60% |

| Aβ25-35 + this compound | 100 | ~55% |

| Data are estimated from graphical representations in Villard et al. (2009) and indicate a significant reduction in lipid peroxidation. |

Table 2: Effect of this compound on Aβ25-35-Induced Caspase-3 Expression in Mouse Hippocampus

| Treatment Group | Dose (µg/kg, i.p.) | Caspase-3 Expression (% of Aβ25-35 + Vehicle) |

| Scrambled Aβ + Vehicle | - | ~100% (basal level) |

| Aβ25-35 + Vehicle | - | ~220% |

| Aβ25-35 + this compound | 100 | ~120%* |

| Data are estimated from graphical representations in Villard et al. (2009) and indicate a significant prevention of the increase in caspase-3 expression. |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's effects on oxidative stress.

In Vivo Model of Aβ-Induced Oxidative Stress

-

Animals: Male Swiss mice are typically used.

-

Aβ25-35 Preparation: Aβ25-35 peptide is dissolved in sterile water and aggregated by incubation at 37°C for 4 days.

-

Drug Administration: this compound is dissolved in saline and administered via intraperitoneal (i.p.) injection at the desired doses (e.g., 30-100 µg/kg) 20 minutes prior to Aβ25-35 injection.

-

Intracerebroventricular (i.c.v.) Injection: Mice are anesthetized, and aggregated Aβ25-35 (e.g., 9 nmol in 3 µl) is injected into the lateral ventricle.

-